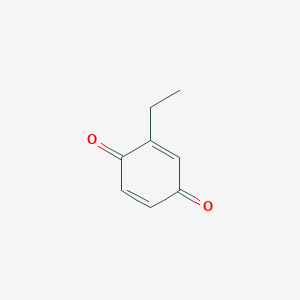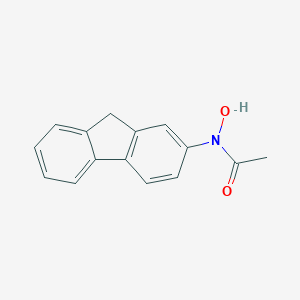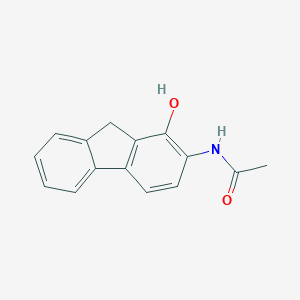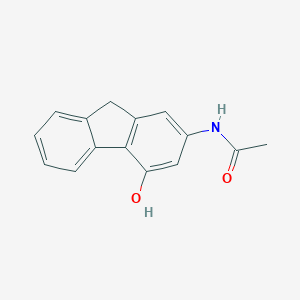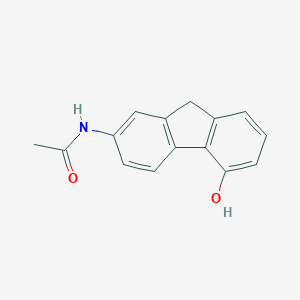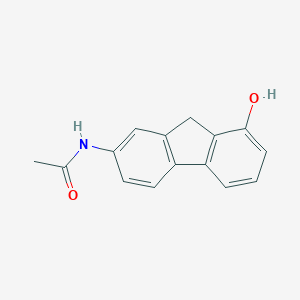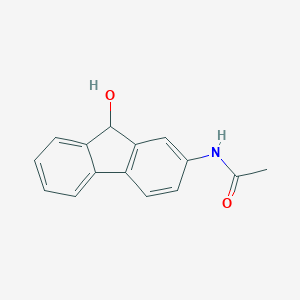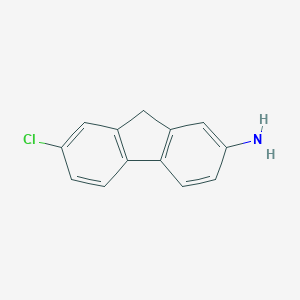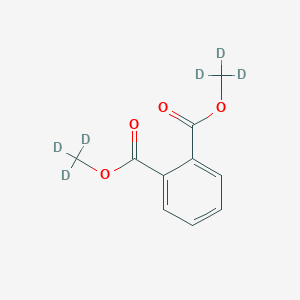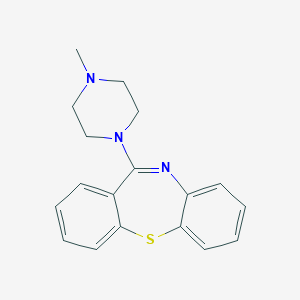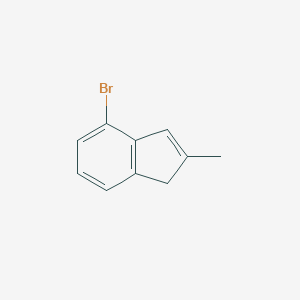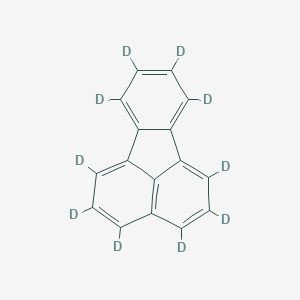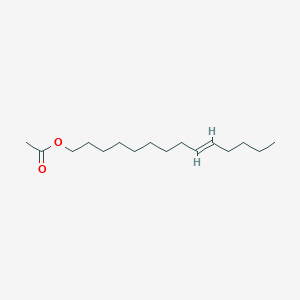
(E)-9-Tetradecen-1-ol acetate
Übersicht
Beschreibung
Vitamin E acetate, also known as α-Tocopheryl acetate, is a form of vitamin E. It’s the ester of acetic acid and α-tocopherol . It’s often used in dermatological products such as skin creams .
Synthesis Analysis
While specific synthesis methods for “(E)-9-Tetradecen-1-ol acetate” are not available, the production of similar compounds like ethyl acetate often involves processes like esterification or dehydrogenation .
Molecular Structure Analysis
The molecular structure of compounds similar to “(E)-9-Tetradecen-1-ol acetate”, such as Vitamin E, consists of a chromanol ring with a side chain located at the C2 position .
Chemical Reactions Analysis
The decomposition of compounds like Vitamin E acetate can lead to the formation of ketene, a respiratory poison .
Physical And Chemical Properties Analysis
Ethyl acetate, a compound with similar ester structure, is known to dissolve up to 3% water and has a solubility of 8% in water at room temperature. It is unstable in the presence of strong aqueous bases and acids .
Wissenschaftliche Forschungsanwendungen
Synthesis and Utilization in Pheromone-Based Insect Trapping
(E)-9-Tetradecen-1-ol acetate and its analogs have been actively researched for their roles as components in the sex pheromones of various insects. The synthesis of these compounds, often involving a mixture of geometric isomers, aims to replicate the naturally occurring pheromones to attract specific pest species. For instance, 11-Tetradecen-1-ol acetate, with specific Z/E conformations, has been synthesized to mimic the natural pheromones and used as an attractant to trap corn pests like Ostrinia nubilalis, known for its detrimental effects on corn crops (Li, Yong, & Aisa, 2008).
Pheromone Composition and Behavioral Impact
The pheromone composition in insects is crucial for communication, especially for mating and population control. Research shows that variations in the blend of pheromone components can significantly influence the behavior of insects. For example, the obliquebanded leafroller moth, Choristoneura rosaceana, responds to a mixture of (Z)-11-tetradecen-1-yl acetate and (E)-tetradecen-1-yl acetate, with the presence of (E)-11-tetradecen-1-yl acetate and (Z)-11-tetradecen-1-ol further influencing the attraction (Hill & Roelofs, 2004). Similarly, the addition of (Z)-9-tetradecenyl acetate to a blend of sex lure components enhanced the attraction of male Plutella xylostella, a species known as the diamondback moth (Chisholm, Steck, Underhill, & Palaniswamy, 2004).
Impact of Aging on Pheromone Efficacy
The stability and emission rate of pheromone components over time are vital for their effectiveness in trapping systems. A study assessing the effect of aging on pheromone-based lures, specifically looking at components like (Z,E)-9,12-tetradecadienyl acetate and (Z)-9-tetradecen-1-ol, found that the attractiveness of the lures declined with aging, affecting the trapping efficiency. This emphasizes the importance of understanding the longevity and emission patterns of synthetic pheromones in field applications (Showler, Salgado, Fraser, & Robacker, 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(E)-tetradec-9-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h6-7H,3-5,8-15H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPBOEBNDHAAQH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014841 | |
| Record name | (E)-9-Tetradecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-9-Tetradecen-1-ol acetate | |
CAS RN |
23192-82-7, 61319-25-3 | |
| Record name | (E)-9-Tetradecenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23192-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Tetradecen-1-ol, 1-acetate, (9E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023192827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Tetradecen-1-ol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061319253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Tetradecen-1-ol, 1-acetate, (9E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-9-Tetradecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Tetradecen-1-ol, acetate, (9E)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)
